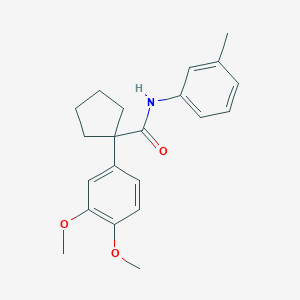![molecular formula C14H14ClN3O3S B215054 N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide CAS No. 55841-85-5](/img/structure/B215054.png)
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 3-chloro-2-methylaniline, followed by sulfonation and subsequent coupling with a pyridine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro or pyridine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it likely inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication. This inhibition occurs through the binding of the compound to the enzyme dihydropteroate synthase, thereby blocking the production of dihydrofolic acid .
Comparación Con Compuestos Similares
Similar Compounds
- N-acetyl-2-bromo-5-chloro-4-methylaniline
- 3-chloro-2-methylaniline
- N-methyl-m-anisidine
Uniqueness
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of properties that make it suitable for a wide range of applications .
Propiedades
Número CAS |
55841-85-5 |
|---|---|
Fórmula molecular |
C14H14ClN3O3S |
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide |
InChI |
InChI=1S/C14H14ClN3O3S/c1-9-11(15)5-3-6-12(9)17-14-13(7-4-8-16-14)22(20,21)18-10(2)19/h3-8H,1-2H3,(H,16,17)(H,18,19) |
Clave InChI |
CSYDNAQXSHTNGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)S(=O)(=O)NC(=O)C |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)S(=O)(=O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-hydroxy-N-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidine-4-carboxamide](/img/structure/B214977.png)
![4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B214978.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-hydroxyphenyl)quinazolin-4-one](/img/structure/B214981.png)

![N-[4-(diethylamino)phenyl]cyclohexanecarboxamide](/img/structure/B214986.png)
amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B214989.png)
![7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B214990.png)
![3-[(2-Fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B214995.png)

![2-(4-{[(4Z)-2-(METHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID](/img/structure/B214999.png)
